molecular formula C13H22O6 B12319197 4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene

Cat. No.: B12319197
M. Wt: 274.31 g/mol
InChI Key: HKUZYSYUFMRRNR-UHFFFAOYSA-N
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Description

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene is a complex organic compound with a unique structure It is characterized by its multiple oxygen atoms and a methoxy group, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene involves multiple steps, typically starting with the preparation of the core naphthalene structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene involves its interaction with specific molecular targets and pathways. The methoxy group and the pentaoxa-cyclopenta ring play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,2,8,8-tetramethyl-hexahydro-1,3,5,7,9-pentaoxa-cyclopenta[a]naphthalene is unique due to its specific combination of a methoxy group and a pentaoxa-cyclopenta ring

Properties

IUPAC Name

7-methoxy-4,4,12,12-tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O6/c1-12(2)15-6-7-8(17-12)9-10(11(14-5)16-7)19-13(3,4)18-9/h7-11H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZYSYUFMRRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)OC)OC(O3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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